2C-B-Fly

Catalog No.
S727786
CAS No.
178557-21-6
M.F
C12H15BrClNO2
M. Wt
320.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2C-B-Fly

CAS Number

178557-21-6

Product Name

2C-B-Fly

IUPAC Name

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H

InChI Key

XHRNOQRXDGETTA-UHFFFAOYSA-N

SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br

Synonyms

8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride;

Canonical SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl

The exact mass of the compound 2C-B-Fly is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2C-B-Fly is a rigid analog of the phenethylamine 2C-B, where the two methoxy groups are incorporated into dihydrofuran rings. This structural constraint provides a valuable tool for neuropharmacology and medicinal chemistry, primarily as a potent partial agonist at serotonin 5-HT2A and 5-HT2C receptors. [REFS-1, REFS-2] Its primary utility lies in dissecting the structure-activity relationships (SAR) of serotonergic compounds by locking the molecule into a specific, high-affinity binding conformation.

Direct substitution of 2C-B-Fly with its more common analog, 2C-B, is inadvisable for precise pharmacological studies. The defining feature of 2C-B-Fly is its tetrahydrobenzodifuran core, which eliminates the rotational freedom of the methoxy groups present in 2C-B. [1] This rigidity fundamentally alters the compound's interaction with target proteins and metabolic enzymes. Consequently, while both compounds target similar receptors, the conformational lock in 2C-B-Fly makes it a distinct pharmacological tool for applications where a specific binding pose is being investigated or modeled, and its metabolic profile differs significantly from other analogs, precluding its use as a simple, potency-matched replacement.

Comparable 5-HT2A Receptor Affinity to 2C-B, Enabling Potency-Matched Comparative Studies

Contrary to the assumption that rigidified analogs are always more potent, 2C-B-Fly exhibits a binding affinity at the human 5-HT2A receptor that is nearly identical to its flexible counterpart, 2C-B. [1] In competitive binding assays using [3H]ketanserin, the inhibition constant (Ki) for 2C-B-Fly was 11 nM, compared to 8.6 nM for 2C-B. [1] This equipotency is also reflected in their similar active oral dosage ranges in humans. [1]

Evidence DimensionBinding Affinity (Ki) at human 5-HT2A Receptor
Target Compound Data11 nM
Comparator Or Baseline2C-B: 8.6 nM
Quantified Difference1.28x lower affinity (functionally equipotent)
ConditionsCompetitive radioligand binding assay with [3H]ketanserin on cloned human 5-HT2A receptors.

This allows researchers to isolate and study the specific effects of conformational restriction without the confounding variable of significantly different receptor affinity, justifying its procurement over 2C-B for such specific experimental designs.

Defined Metabolic Profile via CYP2D6 and MAO-A, Unlike Metabolically Resistant Analogs

2C-B-Fly serves as a useful tool for metabolic studies due to its defined enzymatic pathways. In vitro studies with human liver microsomes (HLM) and cytosol (HLC) show that 2C-B-Fly is a substrate for both Cytochrome P450 2D6 (CYP2D6) and Monoamine Oxidase A (MAO-A), with major biotransformations including monohydroxylation and N-acetylation. [1] This contrasts sharply with its fully aromatic analog, Bromo-DragonFLY, which was found to be resistant to metabolism in the same in vitro systems but acts as a potent competitive inhibitor of MAO-A (Ki = 0.352 μM). [1] The parent compound 2C-B is also known to be metabolized by MAO enzymes. [2]

Evidence DimensionIn Vitro Hepatic Metabolism
Target Compound DataMetabolized by CYP2D6 and MAO-A
Comparator Or BaselineBromo-DragonFLY: Not metabolized; potent MAO-A inhibitor (Ki = 0.352 μM)
Quantified DifferenceQualitatively opposite metabolic stability profile
ConditionsIncubation with pooled human liver microsomes (HLM) and human liver cytosol (HLC).

For researchers studying drug metabolism or potential drug-drug interactions involving CYP2D6 or MAO-A, 2C-B-Fly is the appropriate choice, whereas Bromo-DragonFLY is better suited as a metabolically stable control or specific MAO-A inhibitor.

Structurally Rigid Scaffold for High-Fidelity Computational Modeling and SAR

The primary rationale for the synthesis of 2C-B-Fly was to create a conformationally restricted bioisostere to probe the active binding conformation of phenethylamine hallucinogens at serotonin receptors. [1] The dihydrofuran rings lock the orientation of the oxygen atoms, removing the rotational flexibility of the methoxy groups found in 2C-B. This rigid structure provides a limited set of low-energy conformers, making it a superior tool for validating computational docking simulations and for building more accurate structure-activity relationship (SAR) models. The high potency of these rigid analogs confirmed the hypothesis that they effectively model the active binding conformations of their parent compounds. [1]

Evidence DimensionMolecular Flexibility
Target Compound DataConformationally restricted (methoxy groups locked in dihydrofuran rings)
Comparator Or Baseline2C-B: Conformationally flexible (freely rotating methoxy groups)
Quantified DifferenceReduced conformational entropy
ConditionsStructural analysis and molecular design principles.

For computational chemists or SAR-focused research, procuring 2C-B-Fly provides a high-fidelity tool to test and refine models of the 5-HT2A receptor binding pocket, a task for which the flexible 2C-B is less suited.

Isolating the Pharmacological Impact of Conformational Restriction

When the experimental goal is to determine how constraining the methoxy groups of a phenethylamine affects functional activity or downstream signaling, 2C-B-Fly is the correct choice. Its receptor affinity is nearly identical to 2C-B, allowing for potency-matched comparisons where conformational rigidity is the primary independent variable. [1]

Investigating Phenethylamine Metabolism with a Known CYP2D6/MAO-A Substrate

In drug metabolism and toxicology studies, 2C-B-Fly serves as a well-defined substrate for both CYP2D6 and MAO-A. This makes it a suitable positive control or test compound for assessing the activity of these enzymes or for studying potential inhibition-based drug-drug interactions, a role for which the metabolically stable Bromo-DragonFLY is inappropriate. [2]

Validating 5-HT2 Receptor Docking Models and SAR Hypotheses

For research programs in computational chemistry and medicinal chemistry, the rigid scaffold of 2C-B-Fly provides critical data for validating or refining computational models of the 5-HT2A/2C receptor binding sites. Its procurement is justified when a conformationally-locked ligand is needed to test SAR hypotheses with higher fidelity than is possible with flexible analogs like 2C-B. [3]

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.99747 g/mol

Monoisotopic Mass

318.99747 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

Z1T18Z40OT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

733720-95-1
178557-21-6

Wikipedia

2C-B-FLY

Dates

Last modified: 08-15-2023

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